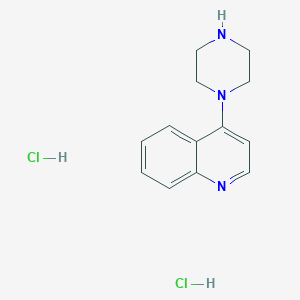

4-Piperazin-1-yl-quinoline dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-piperazin-1-ylquinoline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3.2ClH/c1-2-4-12-11(3-1)13(5-6-15-12)16-9-7-14-8-10-16;;/h1-6,14H,7-10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZMKMXKLUGNXQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=NC3=CC=CC=C32.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Piperazin-1-yl-quinoline Dihydrochloride: Mechanistic Profiling & Experimental Utility

Executive Summary

4-Piperazin-1-yl-quinoline dihydrochloride (CAS: 1986-44-3 / 837-52-5 for 7-chloro analog context) represents a privileged pharmacophore in medicinal chemistry, distinct from its well-known isomer Quipazine (2-piperazin-1-yl-quinoline). While Quipazine is a classic 5-HT agonist, the 4-isomer serves as a critical scaffold for Multitarget-Directed Ligands (MTDLs) , particularly in the development of atypical antipsychotics, antimalarials, and serotonin transporter (SERT) inhibitors.

Its mechanism of action is bifunctional: the piperazine moiety acts as a protonatable cation for GPCR orthosteric binding, while the quinoline ring provides hydrophobic anchoring via

Part 1: Mechanism of Action (Molecular Pharmacology)

The Pharmacophore: "Head" and "Tail" Bifurcation

The biological activity of 4-piperazin-1-yl-quinoline is driven by its ability to mimic the endogenous neurotransmitter serotonin (5-HT) while possessing the lipophilicity required for membrane permeation and DNA interaction.

-

The "Head" (Piperazine): At physiological pH, the secondary amine of the piperazine ring is protonated. This positive charge acts as a critical anchor, forming a salt bridge with the conserved aspartate residue (Asp3.32) found in transmembrane helix 3 (TM3) of aminergic GPCRs (5-HT2A, D2, 5-HT6).

-

The "Tail" (Quinoline): Unlike the indole ring of serotonin, the quinoline ring is bulkier and more lipophilic. It engages in aromatic

-

Serotonergic & Dopaminergic Modulation

Unlike Quipazine (a potent 5-HT3 agonist), the 4-isomer scaffold is frequently optimized for 5-HT2A , 5-HT6 , and Dopamine D2 receptors.

-

5-HT2A Receptor: The compound stabilizes the inactive state of the receptor (inverse agonism/antagonism) or acts as a partial agonist depending on the substitution at the quinoline's 7-position. This pathway is critical for antipsychotic activity.

-

SERT Inhibition: The 4-piperazinylquinoline moiety competes with serotonin for the substrate binding site on the Serotonin Transporter (SERT), blocking reuptake. This is analogous to the mechanism of SSRIs but leverages the quinoline core for additional hydrophobic binding energy.

Antimalarial Heme Detoxification (Chloroquine-Like Activity)

In the context of infectious disease (specifically Plasmodium falciparum), the 4-aminoquinoline core functions similarly to chloroquine.

-

Mechanism: The unprotonated compound diffuses into the parasite's acidic food vacuole. Once inside, it becomes diprotonated (trapped) and binds to hematin (ferriprotoporphyrin IX).

-

Effect: It inhibits the polymerization of toxic hematin into inert hemozoin crystals. The accumulation of free hematin causes membrane lysis and parasite death.

Part 2: Visualization of Signaling & Pharmacophore

Diagram 1: Molecular Pharmacophore & Receptor Interaction

This diagram illustrates how the 4-piperazin-1-yl-quinoline scaffold interacts with a generic aminergic GPCR binding pocket.

Caption: Bimodal binding mechanism: Piperazine cationic anchor (Asp3.32) and Quinoline hydrophobic clamp.

Diagram 2: Downstream Signaling (5-HT2A Antagonism)

Focusing on the antipsychotic potential of this scaffold.

Caption: Signal attenuation pathway via 5-HT2A antagonism, leading to reduced calcium mobilization.

Part 3: Experimental Protocols

Preparation of Stock Solution

The dihydrochloride salt is highly water-soluble but acidic. Proper buffering is essential for biological assays.

-

Solvent: Nuclease-free water or DMSO (Dimethyl sulfoxide).

-

Concentration: Prepare a 10 mM stock.

-

Weigh 10 mg of this compound (MW ≈ 286.19 g/mol ).

-

Dissolve in 3.49 mL of water (for aqueous stock) or DMSO.

-

Critical Step: If using for cell culture, filter sterilize (0.22 µm). Do not autoclave.

-

-

Storage: Aliquot and store at -20°C. Stable for 6 months.

In Vitro Radioligand Binding Assay (5-HT2A)

This protocol validates the affinity of the compound for the serotonin 5-HT2A receptor.

Materials:

-

Membrane preparation from HEK293 cells expressing human 5-HT2A.

-

Radioligand: [3H]-Ketanserin (Antagonist) or [3H]-DOI (Agonist).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

Workflow:

-

Incubation: Mix 50 µL membrane suspension (20 µg protein) + 50 µL [3H]-Ketanserin (1 nM final) + 50 µL Test Compound (10^-10 to 10^-5 M).

-

Equilibrium: Incubate at 37°C for 60 minutes.

-

Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding).

-

Wash: Wash filters 3x with ice-cold Tris buffer.

-

Quantification: Measure radioactivity via liquid scintillation counting.

-

Analysis: Plot competitive binding curves (Log[Concentration] vs. % Specific Binding) to determine Ki.

Functional Calcium Flux Assay (Gq Pathway)

To determine if the compound acts as an agonist or antagonist.

Workflow:

-

Cell Seeding: Plate CHO-K1 cells expressing 5-HT2A in 96-well black plates.

-

Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C.

-

Baseline: Measure baseline fluorescence (Ex/Em 494/516 nm).

-

Challenge:

-

Agonist Mode: Add compound; monitor Ca2+ spike.

-

Antagonist Mode: Pre-incubate with compound (15 min), then add Serotonin (EC80 concentration).

-

-

Readout: Reduction in Serotonin-induced fluorescence peak indicates antagonism.

References

-

Bromidge, S. M., et al. (2010). Novel (4-piperazin-1-ylquinolin-6-yl) arylsulfonamides with high affinity and selectivity for the 5-HT(6) receptor.[1] Bioorganic & Medicinal Chemistry Letters.

-

El-Azzouny, A. A., et al. (2020). Structural and biological survey of 7-chloro-4-(piperazin-1-yl)quinoline and its derivatives. Drug Development Research.[2]

-

Huff, J. R., et al. (1985).[3] Bioactive conformation of 1-arylpiperazines at central serotonin receptors.[3] Journal of Medicinal Chemistry.[3]

-

He, Y., et al. (2019). Design and synthesis of 4-piperazinyl quinoline derived urea/thioureas for anti-breast cancer activity.[4][5] Bioorganic & Medicinal Chemistry.[5][6][7][8]

-

Musso, E., et al. (2025). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. Preprints.org.[9]

Sources

- 1. Document: Novel (4-piperazin-1-ylquinolin-6-yl) arylsulfonamides with high affinity and selectivity for the 5-HT(6) receptor. (CHEMBL1134724) - ChEMBL [ebi.ac.uk]

- 2. iris.unipa.it [iris.unipa.it]

- 3. Bioactive conformation of 1-arylpiperazines at central serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine Derivatives as Potential Anticancer Agents—In Vitro Evaluation against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. preprints.org [preprints.org]

The Quinoline-Piperazine Scaffold: A Versatile Framework in Modern Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist Insight

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. At the heart of this endeavor lies the identification and optimization of molecular scaffolds that can interact with biological targets with high affinity and specificity. Among these, heterocyclic compounds have proven to be particularly fruitful. This guide delves into the quinoline-piperazine scaffold, a molecular hybrid that has emerged as a "privileged structure" in drug discovery. By combining the rigid, aromatic quinoline core with the flexible, versatile piperazine linker, chemists have unlocked a framework capable of targeting a vast array of diseases, from infectious agents to complex malignancies and neurodegenerative disorders. This document provides an in-depth analysis of the scaffold's synthesis, mechanism of action, structure-activity relationships, and its profound impact across multiple therapeutic areas.

The Power of Hybridization: Understanding the Scaffold's Core Components

The remarkable success of the quinoline-piperazine scaffold stems from the synergistic combination of its two constituent parts. Molecular hybridization, the strategy of integrating distinct pharmacophoric fragments into a single entity, often yields hybrid molecules with enhanced biological activity and improved pharmacokinetic profiles.[1][2]

-

The Quinoline Nucleus: As a bicyclic aromatic heterocycle, quinoline is a mainstay in medicinal chemistry.[3] It is found in numerous natural products and FDA-approved drugs.[4][5] Its rigid structure provides a stable platform for precise orientation of substituents, while the aromatic system allows for crucial π-π stacking interactions with biological targets, such as the peripheral anionic site of acetylcholinesterase (AChE).[6] Derivatives of quinoline are known to possess a wide spectrum of activities, including antimalarial, anticancer, antibacterial, and antiviral properties.[1][4]

-

The Piperazine Moiety: Piperazine is a six-membered ring containing two nitrogen atoms, which imparts unique properties.[7] Its non-planar chair and boat conformations allow it to act as a flexible linker, enabling the molecule to adopt optimal geometry for binding within enzyme active sites or receptor pockets.[8] The basic nature of the piperazine nitrogens enhances water solubility and allows for the formation of salts, which is beneficial for drug formulation.[7] Crucially, the piperazine ring is often substituted at the C-7 position of quinolones, a modification known to broaden the spectrum of activity and enhance potency, particularly in antibacterial agents.[9][10]

The fusion of these two moieties creates a scaffold with immense chemical and therapeutic versatility, providing a robust foundation for developing next-generation drugs.[11]

Synthetic Strategies: Building the Quinoline-Piperazine Core

The construction of quinoline-piperazine derivatives can be achieved through various synthetic routes. A common and effective approach involves a multi-step synthesis, which offers the flexibility to introduce diverse substituents on both the quinoline and piperazine rings.

General Synthetic Workflow

A representative synthesis often begins with the construction of the quinoline core, followed by the introduction of the piperazine moiety. This modular approach is highly valued in medicinal chemistry as it allows for the creation of a library of analogues for structure-activity relationship (SAR) studies.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. chemijournal.com [chemijournal.com]

- 4. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

The Pharmacological Profile of 4-Piperazin-1-yl-quinoline Compounds: A Technical Guide for Drug Discovery Professionals

Introduction: The Quinoline-Piperazine Hybrid Scaffold - A Privileged Motif in Medicinal Chemistry

The quinoline ring system is a foundational scaffold in medicinal chemistry, present in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Its fusion of a benzene and a pyridine ring creates a unique electronic and structural environment, allowing for diverse interactions with biological targets. Similarly, the piperazine moiety is a common pharmacophore, often incorporated into drug candidates to enhance properties such as aqueous solubility and oral bioavailability.[3] The strategic combination of these two pharmacophores into a single molecular entity, the 4-piperazin-1-yl-quinoline scaffold, has given rise to a class of compounds with a remarkable and diverse pharmacological profile. This molecular hybridization approach aims to create new chemical entities with enhanced biological activity and improved pharmacokinetic properties.[1][4][5]

This in-depth technical guide provides a comprehensive overview of the pharmacological landscape of 4-piperazin-1-yl-quinoline compounds. We will delve into their synthesis, explore their multifaceted therapeutic potential, dissect their structure-activity relationships, and elucidate their mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel therapeutics.

Synthetic Strategies: Constructing the 4-Piperazin-1-yl-quinoline Core

The synthesis of 4-piperazin-1-yl-quinoline derivatives typically commences with the construction of the quinoline nucleus, followed by the introduction of the piperazine moiety at the C4 position. A common and effective method for this is the nucleophilic aromatic substitution (SNAr) reaction.

General Synthetic Workflow

The general synthetic pathway involves the reaction of a 4-chloroquinoline derivative with piperazine. The reactivity of the C4 position of the quinoline ring towards nucleophilic substitution is a key factor in this process.

Caption: General synthetic scheme for 4-piperazin-1-yl-quinoline derivatives.

Detailed Experimental Protocol: Synthesis of 7-chloro-4-(piperazin-1-yl)quinoline

This protocol describes a common method for the synthesis of the key intermediate, 7-chloro-4-(piperazin-1-yl)quinoline.

Materials:

-

4,7-dichloroquinoline

-

Piperazine

-

Isopropanol

-

Potassium carbonate

Procedure:

-

A mixture of 4,7-dichloroquinoline (1 equivalent), piperazine (2-4 equivalents), and potassium carbonate (2 equivalents) in isopropanol is prepared.

-

The reaction mixture is refluxed for 36 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is partitioned between water and a suitable organic solvent (e.g., dichloromethane).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford 7-chloro-4-(piperazin-1-yl)quinoline.[6]

Causality Behind Experimental Choices:

-

Excess Piperazine: Using an excess of piperazine helps to drive the reaction to completion and minimize the formation of bis-substituted byproducts.

-

Potassium Carbonate: The base is used to neutralize the HCl generated during the reaction, preventing the protonation of piperazine and maintaining its nucleophilicity.

-

Reflux: Heating the reaction mixture increases the reaction rate, allowing for the completion of the substitution reaction within a reasonable timeframe.

Pharmacological Activities: A Multifaceted Therapeutic Potential

The 4-piperazin-1-yl-quinoline scaffold has been shown to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and antipsychotic properties.

Anticancer Activity

Derivatives of 4-piperazin-1-yl-quinoline have demonstrated significant cytotoxic activity against a variety of cancer cell lines.[7][8][9] A prominent mechanism of action for some of these compounds is the inhibition of key signaling pathways involved in tumor growth and proliferation.

Mechanism of Action: VEGFR-2 Inhibition

Several 7-chloro-4-(piperazin-1-yl)quinoline derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[10][11] VEGFR-2 is a crucial receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Inhibition of VEGFR-2 disrupts downstream signaling cascades, thereby inhibiting endothelial cell proliferation, migration, and survival.[11]

Caption: Simplified VEGFR-2 signaling pathway and its inhibition.

Quantitative Anticancer Activity Data

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |

| 4q | MCF-7 (Breast) | 6.502 | Doxorubicin | 6.774 | [10][11] |

| 4q | PC3 (Prostate) | 11.751 | Doxorubicin | 7.7316 | [10][11] |

| 23 (RL-15) | MDA-MB-231 (Breast) | - | - | - | [7] |

| 8c | UO-31 (Renal) | - | - | - | [8][9] |

| 8g | UO-31 (Renal) | - | - | - | [8][9] |

Note: Compound 4q is 2-(4-(4-bromobenzyl)piperazin-1-yl)-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone.[10] Compound 23 (RL-15) is 4-(7-chloro-quinolin-4-yl)-piperazine-1-carbothioic acid (2-morpholin-4-yl-ethyl)-amide.[7]

Antimicrobial Activity

The quinoline-piperazine hybrid scaffold has demonstrated significant potential in the development of novel antimicrobial agents, with activity against both Gram-positive and Gram-negative bacteria.[4][12]

Mechanism of Action: DNA Gyrase and Topoisomerase IV Inhibition

Fluoroquinolones, a well-established class of antibiotics, function by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[13] It is hypothesized that 4-piperazin-1-yl-quinoline derivatives may exert their antibacterial effects through a similar mechanism, interfering with bacterial DNA synthesis and leading to cell death.[4]

Caption: Proposed mechanism of antibacterial action.

Quantitative Antimicrobial Activity Data

| Compound | Bacterial Strain | MIC (µM) | Reference |

| 1a,b | Staphylococcus aureus, Pseudomonas aeruginosa, Bacillus subtilis, Escherichia coli | 3.9–7.8 | [4] |

| 2a,b | S. aureus, P. aeruginosa, E. coli | 3–12 | [4] |

| 3 | S. aureus | 2 | [4] |

| 5k | S. aureus | 10 | [4] |

Antipsychotic Potential

Atypical antipsychotic drugs are used in the treatment of schizophrenia and other psychiatric disorders.[14] Several series of 1-(quinoliloxypropyl)-4-aryl-piperazines have been synthesized and evaluated for their potential as atypical antipsychotics.[15] These compounds are often assessed for their ability to modulate dopamine and serotonin receptors.[14]

One study identified an 8-hydroxyquinoline ether derivative as a promising lead compound with a potential atypical antipsychotic profile.[15] The evaluation of these compounds often involves in vivo models, such as apomorphine-induced climbing and stereotypic behavior in mice.[15][16]

Structure-Activity Relationships (SAR)

The biological activity of 4-piperazin-1-yl-quinoline compounds is significantly influenced by the nature and position of substituents on both the quinoline ring and the piperazine moiety.[3][17]

-

Substituents on the Quinoline Ring: The presence of a fluorine atom on the quinoline ring, particularly at the C6 or C7 position, has been shown to enhance antibacterial activity.[17] Electron-withdrawing groups can also influence the reactivity of the quinoline core.[8]

-

Substituents on the Piperazine Moiety: Modifications at the N4 position of the piperazine ring have a profound impact on the pharmacological profile. The introduction of various aryl, alkyl, or acyl groups can modulate the compound's potency, selectivity, and pharmacokinetic properties.[7][8] For instance, the introduction of a benzoyl group on the piperazine nitrogen has been explored for anticancer activity.[8]

Conclusion and Future Directions

The 4-piperazin-1-yl-quinoline scaffold represents a highly versatile and privileged structure in medicinal chemistry. The diverse pharmacological activities exhibited by its derivatives, including anticancer, antimicrobial, and antipsychotic effects, underscore its potential for the development of novel therapeutic agents. The modular nature of its synthesis allows for the creation of large and diverse chemical libraries, facilitating the exploration of structure-activity relationships and the optimization of lead compounds.

Future research in this area should focus on:

-

Elucidation of precise mechanisms of action: While some mechanisms have been proposed, further studies are needed to fully understand how these compounds interact with their biological targets at a molecular level.

-

Optimization of pharmacokinetic and safety profiles: In vivo studies are crucial to assess the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of promising lead compounds.

-

Exploration of novel therapeutic applications: The broad spectrum of activity suggests that 4-piperazin-1-yl-quinoline derivatives may have potential in other disease areas not yet fully explored.

By leveraging the rich chemical space offered by this scaffold and employing rational drug design principles, the scientific community can continue to unlock the therapeutic potential of 4-piperazin-1-yl-quinoline compounds for the benefit of patients worldwide.

References

-

Butt, A., et al. (2024). Novel Antibacterial 4-Piperazinylquinoline Hybrid Derivatives Against Staphylococcus aureus: Design, Synthesis, and In Vitro and In Silico Insights. Pharmaceuticals. [Link]

-

Li, R., et al. (2019). Design and synthesis of 4-piperazinyl quinoline derived urea/thioureas for anti-breast cancer activity by a hybrid pharmacophore approach. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 620-630. [Link]

-

Petruzzella, S., et al. (2023). Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. ChemistryOpen, 12(11), e202300142. [Link]

-

Abdel-Wahab, B. F., et al. (2021). Novel 4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazoles with antiproliferative activity through VEGFR-2-TK inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1236-1249. [Link]

-

He, L., et al. (2014). Synthesis and Anti-Tumor Activity Evaluation of Novel 7-Fluoro-4-(1-Piperazinyl) Quinolines. Letters in Drug Design & Discovery, 11(4), 464-470. [Link]

-

Petruzzella, S., et al. (2023). Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. ChemistryOpen, 12(11), e202300142. [Link]

-

Abdel-Wahab, B. F. (2021). Structural and biological survey of 7-chloro-4-(piperazin-1-yl)quinoline and its derivatives. Archiv der Pharmazie, 354(12), e2100249. [Link]

-

El-Sayed, N. N. E., et al. (2017). Design, Synthesis, and Cytotoxic Evaluation of Certain 7-Chloro-4-(piperazin-1-yl)quinoline Derivatives as VEGFR-II Inhibitors. Archiv der Pharmazie, 350(3-4), 1600329. [Link]

-

Varshney, A., et al. (2014). Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates potential application in symptomatic and neuroprotective therapy for Parkinson's Disease. Bioorganic & Medicinal Chemistry, 22(21), 6089-6099. [Link]

-

El-Gaby, M. S. A., et al. (2014). Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. International Journal of Organic Chemistry, 4(3), 203-210. [Link]

-

ResearchGate. (n.d.). Marketed drugs bearing 4-aminoquinoline scaffold. ResearchGate. Retrieved February 14, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of 7-chloro-4-piperazin-1-yl-quinoline. ResearchGate. Retrieved February 14, 2026, from [Link]

-

Heath, J. A., et al. (2004). Identification of 4-piperazin-1-yl-quinazoline template based aryl and benzyl thioureas as potent, selective, and orally bioavailable inhibitors of platelet-derived growth factor (PDGF) receptor. Bioorganic & Medicinal Chemistry Letters, 14(19), 4867-4872. [Link]

-

Abdel-Wahab, B. F., et al. (2021). Novel 4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazoles with antiproliferative activity through VEGFR-2-TK inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1236-1249. [Link]

-

Petruzzella, S., et al. (2023). Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. ChemistryOpen, 12(11), e202300142. [Link]

-

ResearchGate. (n.d.). Chemical structure of antibacterial piperazinyl-quinoline hybrid... ResearchGate. Retrieved February 14, 2026, from [Link]

-

Pathak, P., et al. (2016). Piperazine bridged 4-aminoquinoline 1,3,5- triazine derivatives: Design, Synthesis, characterization and antibacterial evaluation. International Journal of ChemTech Research, 9(4), 261-269. [Link]

-

Singh, A., et al. (2009). Synthesis and evaluation of 1-(quinoliloxypropyl)-4-aryl piperazines for atypical antipsychotic effect. Bioorganic & Medicinal Chemistry Letters, 19(11), 3041-3044. [Link]

-

Toma, E. (1989). Structure--activity relationship of quinolones. Clinical and Investigative Medicine. Medecine Clinique et Experimentale, 12(1), 7-9. [Link]

-

Deng, Y., et al. (2025). Design, Synthesis, and Structure-Activity Relationship of 2-(Piperazin-1-yl)quinazolin-4(3H)-one Derivatives as Active Agents against Toxoplasma gondii. Molecules, 30(5), 1234. [Link]

-

ResearchGate. (n.d.). Structure of [4-(4-methylpiperazin-1-yl)phenyl]aminoquinoline-5,8-diones 10-11. ResearchGate. Retrieved February 14, 2026, from [Link]

-

Botoran, O. R., et al. (2021). Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. Molecules, 26(13), 3959. [Link]

-

Tadokoro, C., et al. (1993). Comparative study of 2-(4-ethyl-1-piperazinyl)-4-(fluorophenyl)-5,6,7,8,9, 10-hexahydrocycloocta[b]pyridine (AD-5423) and haloperidol for their pharmacological activities related to antipsychotic efficacy and/or adverse side-effects. The Journal of Pharmacology and Experimental Therapeutics, 265(2), 745-751. [Link]

-

ResearchGate. (n.d.). Compounds 12-22 bearing 7-chloro-4-(piperazin-1-yl)quinoline framework with antimalarial activity. ResearchGate. Retrieved February 14, 2026, from [Link]

-

Kumar, S., et al. (2020). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Current Drug Research Reviews, 12(2), 113-130. [Link]

-

Siwek, A., et al. (2019). Anxiolytic-like Effects of the New Arylpiperazine Derivatives Containing Isonicotinic and Picolinic Nuclei: Behavioral and Biochemical Studies. Basic & Clinical Pharmacology & Toxicology, 124(4), 456-466. [Link]

-

Zhang, M., et al. (2019). Design, synthesis and biological evaluation of novel 5-(piperazin-1-yl)quinolin-2(1H)-one derivatives as potential chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry, 180, 566-577. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. sphinxsai.com [sphinxsai.com]

- 3. 4-(Piperazin-1-ylmethyl)quinoline|Research Chemical [benchchem.com]

- 4. Novel Antibacterial 4-Piperazinylquinoline Hybrid Derivatives Against Staphylococcus aureus: Design, Synthesis, and In Vitro and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and In Silico Insights of new 4‐Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Design and synthesis of 4-piperazinyl quinoline derived urea/thioureas for anti-breast cancer activity by a hybrid pharmacophore approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. iris.unipa.it [iris.unipa.it]

- 9. iris.unipa.it [iris.unipa.it]

- 10. Design, Synthesis, and Cytotoxic Evaluation of Certain 7-Chloro-4-(piperazin-1-yl)quinoline Derivatives as VEGFR-II Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and evaluation of 1-(quinoliloxypropyl)-4-aryl piperazines for atypical antipsychotic effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Comparative study of 2-(4-ethyl-1-piperazinyl)-4-(fluorophenyl)-5,6,7,8,9, 10-hexahydrocycloocta[b]pyridine (AD-5423) and haloperidol for their pharmacological activities related to antipsychotic efficacy and/or adverse side-effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocol: Formulation of 4-Piperazin-1-yl-quinoline dihydrochloride for In Vivo Preclinical Research

Executive Summary

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper dissolution and formulation of 4-Piperazin-1-yl-quinoline dihydrochloride for in vivo studies. Quinoline derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, including potential anticancer and antimalarial properties.[1][2] However, their successful preclinical evaluation hinges on developing a safe and effective formulation that ensures consistent bioavailability. This protocol emphasizes the scientific rationale behind vehicle selection, provides a detailed step-by-step dissolution procedure, and outlines critical quality control and handling considerations to ensure experimental reproducibility and integrity.

Compound Profile & Physicochemical Considerations

This compound is a salt form of the parent molecule, designed to enhance aqueous solubility. Understanding its fundamental properties is the cornerstone of a rational formulation strategy.

-

Chemical Structure: A quinoline core linked to a piperazine moiety.[3][4]

-

Salt Form: Dihydrochloride (·2HCl). This is a critical attribute. As a salt of a weak base and a strong acid, dissolving it in neutral water will result in an acidic solution . This acidity can cause injection site irritation and must be neutralized for most in vivo applications.

-

Solubility: The dihydrochloride form is generally water-soluble. However, poor solubility can still be a challenge for quinoline-based compounds.[5] Co-solvents may be necessary to achieve higher concentrations.

-

Common Ion Effect: When formulating hydrochloride salts, the presence of additional chloride ions (e.g., in saline) can decrease the dissolution rate.[6] While often not prohibitive, this is a key kinetic consideration.

Principle of Vehicle Selection for In Vivo Administration

The choice of vehicle is dictated by the compound's solubility, the intended route of administration, and the vehicle's biocompatibility.[7] The goal is to create a stable, homogenous, and physiologically tolerated formulation.

Decision-Making Workflow for Vehicle Selection:

Below is a workflow to guide the selection of an appropriate vehicle system.

Caption: Vehicle selection workflow for the compound.

Recommended Starting Vehicles:

The following table summarizes common vehicles. For initial studies, starting with a simple aqueous-based vehicle is recommended.

| Vehicle System | Composition | Route of Administration | Rationale & Considerations |

| Normal Saline | 0.9% NaCl in Water | IV, IP, SC | Isotonic, reducing tissue irritation. A standard choice for water-soluble compounds.[7] |

| PBS (Phosphate-Buffered Saline) | pH ~7.4 | IV, IP, SC | Buffered to maintain physiological pH, which is crucial for this acidic salt.[7][8] |

| Aqueous + Co-solvent | e.g., 5-10% DMSO in Saline | IP, SC (IV with caution) | For concentrations unachievable in saline alone. DMSO can cause hemolysis and irritation at high concentrations.[7] |

| Aqueous + Solubilizer | e.g., 5-10% PEG400 or 2% Tween® 80 in Saline | IV, IP, SC, Oral | Polyethylene glycol (PEG) and polysorbates (Tween) are surfactants that enhance solubility.[7] |

Note on Co-solvents: When using co-solvents like DMSO, it is critical to first dissolve the compound completely in the organic solvent before slowly adding the aqueous component.[5]

Detailed Dissolution Protocol

This protocol details the preparation of a 10 mg/mL stock solution in Phosphate-Buffered Saline (PBS), a common starting point for dose-ranging studies.

Materials & Equipment:

-

This compound powder

-

Sterile, pyrogen-free Phosphate-Buffered Saline (PBS), pH 7.4

-

Sterile, pyrogen-free 1N Sodium Hydroxide (NaOH) and 1N Hydrochloric Acid (HCl) for pH adjustment

-

Calibrated pH meter with a micro-probe

-

Sterile conical tubes (e.g., 15 mL)

-

Vortex mixer and/or ultrasonic water bath

-

Sterile 0.22 µm syringe filters

-

Sterile syringes and needles

Step-by-Step Procedure:

-

Calculation: Determine the required mass of the compound. For a 10 mg/mL solution in a final volume of 5 mL, you will need 50 mg of this compound.

-

Initial Weighing: Accurately weigh the required amount of powder and place it into a sterile conical tube. Perform this in a chemical fume hood, wearing appropriate personal protective equipment (PPE).[9]

-

Initial Dissolution: Add approximately 80% of the final volume of PBS (e.g., 4 mL for a 5 mL final volume) to the conical tube.

-

Facilitating Solubilization: Cap the tube securely and vortex vigorously. If the compound does not dissolve readily, use an ultrasonic water bath for 5-10 minute intervals. Gentle warming (to 37°C) can also be applied but monitor for any signs of degradation (color change).

-

pH Measurement & Adjustment (Critical Step):

-

Once the compound appears dissolved, use a calibrated micro-pH probe to measure the solution's pH. It will likely be acidic (pH 3-5).

-

Slowly add 1N NaOH dropwise while gently mixing. Monitor the pH continuously.

-

Causality: Adjusting the pH towards neutral (7.2-7.4) is essential to prevent injection site pain and tissue damage and to ensure the formulation is physiologically compatible.[8] Be cautious, as significant pH shifts can sometimes cause the compound to precipitate out of solution if its free base form is less soluble. If precipitation occurs, a co-solvent system may be required.

-

If you overshoot the target pH, back-titrate carefully with 1N HCl.

-

-

Final Volume Adjustment: Once the target pH is stable, add PBS to reach the final desired volume (e.g., 5 mL). Mix thoroughly.

-

Sterilization: Draw the final solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter and dispense the solution into a new, sterile, pyrogen-free vial. This step removes any potential microbial contamination.

-

Final Quality Control: Visually inspect the final filtered solution against a light and dark background. It should be clear and free of any particulates or precipitation.

Workflow for Preparation and Administration

The following diagram outlines the complete workflow from receiving the compound to animal administration.

Caption: Standard operating procedure from powder to in vivo use.

Safety, Handling, and Storage

-

Handling: Always handle this compound powder in a chemical fume hood.[9] Wear standard PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

-

Storage of Powder: Store the solid compound in a tightly sealed container, protected from light and moisture, at the temperature recommended by the supplier.

-

Storage of Solution: Prepared sterile solutions should ideally be used fresh. If short-term storage is necessary, store at 2-8°C for no more than 24 hours unless stability data indicates otherwise. For longer-term storage, aliquoting and freezing at -20°C or -80°C may be possible, but a thorough stability assessment (e.g., checking for precipitation upon thawing) is required. Stock solutions in DMSO are often stable for longer periods when frozen.[10]

Conclusion

The successful in vivo application of this compound is critically dependent on a rational and meticulously executed formulation protocol. The dihydrochloride salt form necessitates careful pH adjustment to ensure physiological compatibility. By following the principles of vehicle selection and the detailed steps outlined in this guide, researchers can prepare consistent, safe, and effective formulations, thereby enhancing the reliability and reproducibility of their preclinical studies.

References

- Benchchem. (n.d.). Technical Support Center: Optimizing In Vivo Dosage for Novel Quinoline Derivatives.

- Benchchem. (n.d.). Dissolving Hydrochloride Salts for Cell Culture: Application Notes and Protocols.

- ResearchGate. (2025). Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies.

- ACS Publications. (2023). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Journal of Natural Products.

- Perpusnas. (2026). Understanding Suspension Injection Dissolution.

- PMC. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities.

- JoVE. (2016). Manual Restraint and Common Compound Administration Routes in Mice and Rats. YouTube.

- ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment?.

- Wiley Online Library. (n.d.). Effect of chloride ion on dissolution of different salt forms of haloperidol, a model basic drug. Journal of Pharmaceutical Sciences.

- MedChemExpress. (n.d.). 7-Chloro-4-(piperazin-1-yl)quinoline.

- Chemsrc. (2025). 7-Chloro-4-(piperazin-1-yl)quinoline Safety Information.

- PubMed Central. (n.d.). Design, Synthesis, and In Silico Insights of new 4‐Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines.

- PubMed. (2021). Novel 4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazoles with antiproliferative activity through VEGFR-2-TK inhibition. Bioorganic & Medicinal Chemistry.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and In Silico Insights of new 4‐Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel 4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazoles with antiproliferative activity through VEGFR-2-TK inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Effect of chloride ion on dissolution of different salt forms of haloperidol, a model basic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 7-Chloro-4-(piperazin-1-yl)quinoline | CAS#:837-52-5 | Chemsrc [chemsrc.com]

- 10. medchemexpress.com [medchemexpress.com]

Antimicrobial susceptibility testing of 4-piperazinylquinoline compounds

Application Note: Antimicrobial Susceptibility Testing (AST) of 4-Piperazinylquinoline Derivatives

Executive Summary

4-piperazinylquinoline derivatives represent a critical scaffold in medicinal chemistry, bridging the pharmacophores of classical quinolones (e.g., ciprofloxacin) with piperazine moieties that enhance lipophilicity and broaden the spectrum against resistant Gram-positive pathogens (e.g., MRSA) and Mycobacteria. However, their unique physicochemical properties—specifically hydrophobicity and cation-dependent binding—render standard clinical AST protocols insufficient without modification.

This guide provides a standardized, field-validated workflow for determining the Minimum Inhibitory Concentration (MIC) and Time-Kill kinetics of these compounds. It integrates CLSI (Clinical and Laboratory Standards Institute) standards with specific adaptations required for lipophilic quinoline hybrids.

Mechanism of Action & Testing Rationale

To design a valid test, one must understand the target. 4-piperazinylquinolines function primarily as Type II Topoisomerase Inhibitors .

-

Primary Target: DNA Gyrase (GyrA/GyrB) in Gram-negative bacteria; Topoisomerase IV (ParC/ParE) in Gram-positive bacteria.

-

The "Water-Metal Ion Bridge": These compounds do not bind DNA directly but stabilize the cleaved DNA-enzyme complex. This binding is mediated by a water-metal ion bridge (

).-

Experimental Implication: The concentration of divalent cations (

,

-

Visualizing the Mechanism

The following diagram illustrates the interference of the compound with bacterial DNA replication, highlighting the critical role of the magnesium bridge.

Figure 1: Mechanism of Action. The drug stabilizes the DNA-enzyme complex via a magnesium bridge, preventing DNA religation and leading to cell death.

Materials & Reagents

Chemical Handling

-

Test Compounds: 4-piperazinylquinoline derivatives (purity >95% by HPLC).

-

Solvent: Dimethyl sulfoxide (DMSO), anhydrous, cell-culture grade.

-

Note: Avoid ethanol or methanol; piperazinyl quinolines often precipitate in alcohols upon dilution into aqueous media.

-

-

Comparator Antibiotics: Ciprofloxacin (fluoroquinolone control) and Vancomycin (Gram-positive control).

Biological Media

-

Base Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Specification:

: 20–25 mg/L;

-

-

Growth Indicator (Optional): Resazurin (Alamar Blue) 0.01% solution.

-

Why? Some quinoline derivatives are colored (yellow/brown), interfering with visual turbidity readings. Resazurin provides a colorimetric shift (Blue

Pink) for viable cells.

-

Protocol 1: Stock Solution Preparation

Self-Validating Step: Accurate MICs depend entirely on the initial solubilization.

-

Weighing: Weigh approximately 5–10 mg of the compound into a sterile glass vial (avoid plastic initially to prevent adsorption).

-

Calculation: Calculate the volume of DMSO required to achieve a 10,240 µg/mL (or 10 mM) master stock.

-

Formula:

-

-

Solubilization: Vortex for 2 minutes. If particles persist, sonicate for 5 minutes at 40 kHz.

-

Checkpoint: The solution must be crystal clear. If turbidity remains, add 10% volume of 0.1M HCl (only if the compound is a free base; do not use for salts).

-

-

Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid freeze-thaw cycles.

Protocol 2: Broth Microdilution (MIC Determination)

This protocol is adapted from CLSI M07 guidelines, optimized for hydrophobic quinolines.

Workflow Diagram

Figure 2: Broth Microdilution Workflow. Critical dilution steps ensure DMSO concentration remains <1% in the final assay.

Step-by-Step Procedure

-

Preparation of Assay Plate (2x Concentration):

-

Dilute the Master Stock (10,240 µg/mL) 1:40 in CAMHB to get 256 µg/mL .

-

Note: This results in 2.5% DMSO.

-

Add 100 µL of CAMHB to columns 2–12 of a 96-well round-bottom plate.

-

Add 200 µL of the 256 µg/mL solution to column 1.

-

Perform serial 2-fold dilutions (transfer 100 µL) from column 1 through column 10. Discard 100 µL from column 10.

-

Columns 11 & 12: Growth Control (no drug) and Sterility Control (no bacteria).

-

-

Inoculum Preparation:

-

Pick 3–5 colonies of S. aureus (ATCC 29213) or E. coli (ATCC 25922) into saline.

-

Adjust turbidity to 0.5 McFarland Standard (

CFU/mL). -

Dilute this suspension 1:150 in CAMHB to achieve

CFU/mL.

-

-

Assay Initiation:

-

Add 100 µL of the diluted inoculum to wells 1–11.

-

Add 100 µL of sterile CAMHB to well 12 (Sterility Control).

-

Final System: Drug concentration ranges 64–0.125 µg/mL. Final DMSO is <1.25% in the highest well (acceptable) and negligible in others. Final bacterial density:

CFU/mL.

-

-

Incubation:

-

Seal with a gas-permeable film.

-

Incubate at 35 ± 2°C for 16–20 hours in ambient air.

-

-

Reading:

-

Visual: Look for a "button" of cells at the bottom. The MIC is the lowest concentration with no visible growth.[1]

-

Resazurin (For colored compounds): Add 30 µL of 0.01% Resazurin. Incubate for 1–2 hours.

-

Pink = Growth (Viable).

-

Blue = No Growth (Inhibited).

-

-

Data Analysis & Interpretation

Since these are novel compounds, official CLSI breakpoints do not exist. You must report data relative to controls.[1]

| Parameter | Description | Interpretation Guide |

| MIC | Minimum Inhibitory Concentration | |

| MBC/MIC Ratio | Bactericidal Index | |

| Control QC | Ciprofloxacin MIC | E. coli ATCC 25922: 0.004–0.015 µg/mLS. aureus ATCC 29213: 0.12–0.5 µg/mL |

Expert Insight: 4-piperazinylquinolines often exhibit a "trailing effect" (partial inhibition) due to solubility limits. If the transition from growth to no-growth is gradual, report the MIC as the concentration inhibiting

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Precipitation in Wells | Compound is hydrophobic; DMSO shock. | Dilute stock in warm media; reduce max test concentration; check if precipitation interferes with reading (use Resazurin). |

| Skipped Wells | Pipetting error or drug adherence to plastic. | Use low-binding pipette tips; ensure thorough mixing during serial dilution. |

| High MICs for Controls | Cation levels in CAMHB are incorrect. | Quinolones fail if |

| Variable Results | Inoculum density variance. | Strictly adhere to 0.5 McFarland and the 1:150 dilution step. Quinolone activity is density-dependent. |

References

-

Clinical and Laboratory Standards Institute (CLSI). (2020).[1][2][3] M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.[3] CLSI.[1][2][3][4][5][6] Link

-

Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinoline Action and Resistance.[7] Biochemistry, 53(10), 1565–1574. Link

-

Desai, N. C., et al. (2024). Novel Antibacterial 4-Piperazinylquinoline Hybrid Derivatives Against Staphylococcus aureus: Design, Synthesis, and In Vitro and In Silico Insights. Molecules.[2][5][7][8][9][10][11][12] Link

-

European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Reading guide for broth microdilution.Link

-

World Organisation for Animal Health (WOAH). (2012). Laboratory Methodologies for Bacterial Antimicrobial Susceptibility Testing.[1][3][5][6][13]Link

Sources

- 1. pdb.apec.org [pdb.apec.org]

- 2. facm.ucl.ac.be [facm.ucl.ac.be]

- 3. nih.org.pk [nih.org.pk]

- 4. Resources | Clinical & Laboratory Standards Institute [clsi.org]

- 5. mdpi.com [mdpi.com]

- 6. goums.ac.ir [goums.ac.ir]

- 7. N4-Substituted Piperazinyl Norfloxacin Derivatives with Broad-Spectrum Activity and Multiple Mechanisms on Gyrase, Topoisomerase IV, and Bacterial Cell Wall Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Defining the mechanism of action of the nitrofuranyl piperazine HC2210 against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Piperazinyl quinolines as chemosensitizers to increase fluconazole susceptibility of Candida albicans clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel Antibacterial 4-Piperazinylquinoline Hybrid Derivatives Against Staphylococcus aureus: Design, Synthesis, and In Vitro and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel Antibacterial 4-Piperazinylquinoline Hybrid Derivatives Against Staphylococcus aureus: Design, Synthesis, and In Vitro and In Silico Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. woah.org [woah.org]

Application Note: Biochemical Characterization of Quinoline-Based VEGFR-2 Inhibitors Using TR-FRET

Topic: High-Throughput TR-FRET VEGFR-2 Kinase Inhibition Assay for Quinoline Derivatives Content Type: Application Note & Protocol Guide Audience: Senior Scientists, Medicinal Chemists, and Lead Biologists in Oncology Drug Discovery.

Introduction & Mechanistic Rationale

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2/KDR) is the primary driver of tumor angiogenesis.[1][2] While multiple FDA-approved inhibitors exist (e.g., Lenvatinib, Cabozantinib), the quinoline scaffold remains a privileged structure in medicinal chemistry due to its ability to exploit both the ATP-binding pocket and the adjacent allosteric hydrophobic back-pocket.

However, quinoline derivatives present unique challenges in assay development:

-

Solubility: High lipophilicity often leads to compound aggregation, causing false positives (promiscuous inhibition).

-

Binding Mode Complexity: Quinolines often exhibit "Type I½" or Type II binding modes, requiring precise ATP concentrations to accurately rank potency.

-

Autofluorescence: The quinoline heterocycle can fluoresce in the blue/green spectrum, potentially interfering with intensity-based readouts.

This protocol utilizes Homogeneous Time-Resolved Fluorescence (HTRF) .[3][4] Unlike standard fluorescence intensity, HTRF uses ratiometric time-gated detection, effectively nullifying the short-lived autofluorescence common to quinoline scaffolds.

Signaling Pathway & Inhibition Mechanism

The following diagram illustrates the VEGFR-2 signaling cascade and the specific interference point of quinoline-based ATP-competitive inhibitors.

Figure 1: VEGFR-2 activation cascade.[1][2] Quinolines compete with ATP for the kinase domain cleft, preventing autophosphorylation.

Experimental Design Strategy (The "Senior Scientist" Perspective)

Before executing the protocol, three critical parameters must be validated to ensure data integrity.

ATP Determination

To detect competitive inhibitors (Type I) and mixed-mode inhibitors (Type II) with physiological relevance, the assay must be run at or near the ATP

-

Why: Running at

makes competitive inhibitors appear less potent (IC50 shift). -

Standard Value: For recombinant human VEGFR-2 (cytoplasmic domain), the ATP

is typically 5–15 µM . -

Action: Perform an ATP titration curve (0–100 µM) with fixed enzyme/substrate to determine the specific

for your enzyme lot.

Handling Hydrophobic Quinolines (Solubility)

Quinolines are prone to precipitating in aqueous buffers.

-

The Fix: Prepare 100x compound stocks in 100% DMSO.

-

Intermediate Step: Dilute 1:25 into buffer before adding to the assay plate to prevent "shock precipitation" in the reaction well.

-

Final DMSO: Maintain exactly 1% DMSO in all wells (including controls).

Substrate Selection

Use Poly(Glu, Tyr) 4:1 .[1][5][6] This synthetic peptide is the industry standard for RTKs because it mimics the glutamate-rich activation loop of VEGFR-2 but lacks complex tertiary structures that might introduce steric artifacts.

Protocol: HTRF Biochemical Kinase Assay

Materials & Reagents

| Component | Specification | Recommended Source |

| Enzyme | Recombinant Human VEGFR-2 (KDR), intracellular domain | BPS Bioscience / Carna |

| Substrate | Biotin-Poly(Glu, Tyr) 4:1 | Cisbio / PerkinElmer |

| ATP | Ultrapure ATP (10 mM stock) | Sigma / Promega |

| Detection 1 | Streptavidin-XL665 (Acceptor) | Cisbio (Revvity) |

| Detection 2 | Eu-Cryptate Anti-Phosphotyrosine (Donor) | Cisbio (Revvity) |

| Assay Buffer | 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Brij-35, 2 mM MnCl₂ | Prepared Fresh |

| Plate | 384-well Low Volume White Plate | Greiner / Corning |

Assay Workflow

The assay is performed in a 10 µL reaction volume followed by a 10 µL detection step .

Step 1: Compound Preparation [7]

-

Prepare 10 mM stock of Quinoline derivative in 100% DMSO.

-

Perform 3-fold serial dilution in DMSO (10 points).

-

Dilute each point 1:25 into 1x Assay Buffer (Intermediate Plate).

Step 2: Enzymatic Reaction

-

Add 2 µL of diluted compound to the 384-well plate.

-

Add 4 µL of VEGFR-2 Enzyme (0.2 ng/µL final conc). Incubate 10 min to allow compound binding.

-

Add 4 µL of Substrate/ATP Mix.

-

Final Substrate: 0.2 µM Biotin-Poly(GT).

-

Final ATP: 10 µM (or predetermined

).

-

-

Seal and Incubate for 60 minutes at Room Temperature (22-25°C).

Step 3: Detection (Stop Reaction)

-

Prepare Detection Buffer containing EDTA (to chelate Mg/Mn and stop kinase) + Eu-Cryptate Antibody + Streptavidin-XL665.

-

Add 10 µL of Detection Mix to all wells.

-

Incubate 60 minutes at Room Temperature.

-

Read on TR-FRET compatible reader (e.g., EnVision, PHERAstar).

-

Excitation: 337 nm.

-

Emission 1: 615 nm (Donor).

-

Emission 2: 665 nm (Acceptor).

-

Visual Workflow (Graphviz)

Figure 2: Step-by-step liquid handling workflow for the HTRF VEGFR-2 assay.

Data Analysis & Interpretation

HTRF Ratio Calculation

Raw data must be ratiometric to correct for well-to-well variability and compound autofluorescence (common with quinolines).

IC50 Determination

Fit the data to a 4-parameter logistic equation (Sigmoidal Dose-Response):

-

X: Log of compound concentration.

-

Y: HTRF Ratio (or % Inhibition).

-

Hill Slope: Should be near -1.0. A slope > -1.0 (e.g., -2.0 or steeper) often indicates compound aggregation or stoichiometric binding issues, common with hydrophobic quinolines.

Acceptance Criteria (Self-Validation)

-

Z' Factor: Must be > 0.5 for the assay to be considered robust.

-

Signal-to-Background (S/B): (Enzyme+Substrate) / (No Enzyme Control) should be > 5.

-

Reference Control: Lenvatinib or Sorafenib should be run on every plate. Expected IC50 for Lenvatinib ~ 4–10 nM (depending on ATP conc).

Cellular Validation (Brief Overview)

While biochemical assays measure binding, cellular assays confirm membrane permeability.

-

Cell Line: HUVEC (Human Umbilical Vein Endothelial Cells).[7]

-

Stimulation: Starve cells (0.5% FBS) for 24h, treat with Quinoline inhibitor for 1h, then stimulate with VEGF-A (50 ng/mL) for 10 min.

-

Readout: Western Blot for pVEGFR-2 (Tyr1175).

References

-

Roskoski, R. Jr. (2015). VEGF receptor protein-tyrosine kinases: Structure and regulation. Biochemical and Biophysical Research Communications.

-

Okamoto, K., et al. (2015). Distinct Binding Mode of Multikinase Inhibitor Lenvatinib Revealed by Biochemical Characterization.[8][9] ACS Medicinal Chemistry Letters.

-

Cisbio/Revvity. HTRF® Kinase Assay Manual.

-

BPS Bioscience. VEGFR2 (KDR) Kinase Assay Kit Protocol.

-

Szymczak, A., et al. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays.[3] Assay Guidance Manual (NCBI).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. Design, synthesis and biological evaluation of quinoline amide derivatives as novel VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Distinct binding mode of multikinase inhibitor lenvatinib revealed by biochemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Distinct Binding Mode of Multikinase Inhibitor Lenvatinib Revealed by Biochemical Characterization - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Piperazin-1-yl-quinoline Dihydrochloride

Welcome to the technical support center for the synthesis and purification of 4-Piperazin-1-yl-quinoline Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful isolation of a highly pure product.

Troubleshooting Guide: Overcoming Common Purification Hurdles

This section addresses specific issues that may arise during the purification of this compound, offering explanations for the underlying causes and providing actionable solutions.

Problem 1: The final product is an oil or a sticky solid that refuses to crystallize.

-

Potential Causes:

-

Residual Solvent: The presence of a solvent in which the product is highly soluble can inhibit crystallization.

-

Impurities: Unreacted starting materials, byproducts, or excess piperazine can act as crystallization inhibitors. A common byproduct is a dimeric impurity formed during the synthesis.[1][2]

-

Incorrect pH: The dihydrochloride salt may not readily crystallize if the pH of the solution is not optimal.

-

-

Solutions & Methodologies:

-

Solvent Removal: Ensure all reaction solvents are thoroughly removed under reduced pressure. For stubborn oils, co-evaporation with a solvent in which the product is insoluble (e.g., hexane or diethyl ether) can be effective.

-

Anti-Solvent Crystallization: This technique involves dissolving the crude product in a minimal amount of a "good" solvent (e.g., methanol or ethanol) and then slowly adding an "anti-solvent" in which the product is insoluble (e.g., ethyl acetate, acetone, or diethyl ether) until precipitation occurs.[3] The slow addition is crucial for forming well-defined crystals rather than an amorphous solid.[3]

-

pH Adjustment: During the work-up, after the initial extraction to remove non-basic impurities, the aqueous phase containing the product can be carefully acidified with hydrochloric acid. The optimal pH for precipitation of the dihydrochloride salt should be determined empirically, but typically falls in the acidic range.

-

Step-by-Step Anti-Solvent Crystallization Protocol:

-

Dissolve the crude oily product in a minimal volume of methanol at room temperature.

-

Filter the solution to remove any insoluble particulate matter.

-

Slowly add ethyl acetate dropwise to the stirred methanol solution.

-

Continue adding ethyl acetate until the solution becomes persistently cloudy, indicating the onset of precipitation.

-

Allow the mixture to stand, preferably at a reduced temperature (e.g., 4 °C), to facilitate complete crystallization.

-

Collect the crystals by filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.

-

-

Problem 2: The isolated solid has a low melting point and/or broad melting range, indicating impurity.

-

Potential Causes:

-

Contamination with Starting Materials: Incomplete reaction can leave residual 4,7-dichloroquinoline.

-

Presence of Monohydrochloride Salt: Inadequate acidification may result in a mixture of the mono- and dihydrochloride salts.

-

Occluded Solvents: Solvent molecules can become trapped within the crystal lattice.

-

-

Solutions & Methodologies:

-

Recrystallization: This is a powerful technique for purifying crystalline solids. The key is to select a solvent system where the product has high solubility at elevated temperatures and low solubility at lower temperatures. For quinoline derivatives, various solvent systems like chloroform-ethanol have been used.[3]

-

Slurrying: Suspending the impure solid in a solvent in which the impurities are soluble but the desired product is not can be an effective purification method. The solid is stirred in the solvent for a period, then filtered, washed, and dried.

-

Conversion to Free Base and Back to Dihydrochloride: If significant impurities are present, it may be beneficial to convert the dihydrochloride salt back to the free base using a suitable base (e.g., sodium carbonate solution). The free base can then be purified by column chromatography or recrystallization, followed by conversion back to the dihydrochloride salt with hydrochloric acid.

-

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, especially on a smaller scale, preparative HPLC can be employed.[4][5]

-

Problem 3: The yield is significantly lower than expected.

-

Potential Causes:

-

Incomplete Reaction: The reaction between 4,7-dichloroquinoline and piperazine may not have gone to completion. Reaction times can vary significantly depending on the solvent and temperature.[2]

-

Loss During Work-up: The product may have some solubility in the organic solvent used for extraction, leading to losses. Multiple extractions of the aqueous layer can help mitigate this.

-

Suboptimal Crystallization Conditions: If the product remains in the mother liquor due to high solubility in the chosen solvent system, the yield will be reduced.

-

-

Solutions & Methodologies:

-

Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress and ensure the disappearance of the limiting starting material.

-

Optimization of Extraction: Before discarding the organic layer during work-up, check a sample by TLC to ensure no significant amount of product is being lost. If necessary, perform additional extractions of the aqueous layer.

-

Cooling the Crystallization Mixture: After inducing crystallization, cooling the mixture in an ice bath or refrigerator for an extended period can maximize the recovery of the product.

-

Concentration of Mother Liquor: The filtrate from the crystallization can be concentrated to obtain a second crop of crystals, which may be of slightly lower purity but can be combined with the first crop after purity analysis or recrystallized separately.

-

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity in the synthesis of 4-Piperazin-1-yl-quinoline, and how can I detect it?

A1: A significant side-product is often a dimeric impurity.[1][2] This impurity can be detected by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS), where it will appear as a distinct spot or peak with a higher molecular weight than the desired product.

Q2: What is the role of an excess of piperazine in the reaction?

A2: Using an excess of piperazine helps to drive the reaction to completion and can also act as a base to neutralize the HCl formed during the nucleophilic aromatic substitution reaction. However, this excess must be effectively removed during the purification process.

Q3: How can I effectively remove excess piperazine?

A3: Excess piperazine is typically removed during the aqueous work-up. Since piperazine is a base, it can be extracted from an organic solution with an acidic aqueous wash. Alternatively, if the product is precipitated from the reaction mixture, the excess piperazine will remain in the filtrate. Gas chromatography can be used to confirm the absence of residual piperazine.[1]

Q4: What are the best solvent systems for recrystallizing this compound?

A4: The choice of solvent is critical and may require some experimentation. A good starting point is a polar protic solvent like methanol or ethanol, in which the dihydrochloride salt is soluble when hot and less soluble when cold.[6] Mixed solvent systems, such as methanol/ethyl acetate or ethanol/diethyl ether, are also commonly used for anti-solvent crystallization.[3]

Q5: Are there any "green" or more environmentally friendly purification methods?

A5: Yes, there is a growing interest in developing more sustainable chemical processes. For quinoline derivatives, the use of greener solvents like glycerol has been explored for the synthesis step.[7] In terms of purification, techniques like supercritical fluid extraction and the use of ionic liquids are being investigated as alternatives to traditional solvent-intensive methods.[8]

Q6: How can I confirm the identity and purity of my final product?

A6: A combination of analytical techniques should be used to confirm the structure and assess the purity of the final compound. These include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.[9]

-

Mass Spectrometry (MS): To confirm the molecular weight.[10]

-

High-Performance Liquid Chromatography (HPLC): To determine the purity.[4][5]

-

Melting Point Analysis: A sharp melting point close to the literature value is indicative of high purity.

-

Elemental Analysis: To confirm the elemental composition.[10]

Visualization of Purification Strategy Selection

The following diagram illustrates a decision-making workflow for selecting an appropriate purification strategy based on the state of the crude product.

Caption: Decision tree for selecting a purification strategy.

Quantitative Data Summary

The following table provides a general comparison of different purification techniques for quinoline derivatives. The actual yields and purity will depend on the specific experimental conditions.

| Purification Technique | Typical Purity Achieved | Typical Yield | Scale | Key Advantages | Key Disadvantages |

| Recrystallization | >99% | 60-90% | Lab to Pilot | High purity, cost-effective | Can be time-consuming, requires suitable solvent |

| Anti-Solvent Crystallization | 95-99% | 70-95% | Lab to Pilot | Rapid, good for oils | May trap impurities, crystal size can be small |

| Column Chromatography | >99.5% | 50-80% | Lab | High resolution, separates close-eluting impurities | Solvent intensive, can be difficult to scale up |

| Slurrying | 90-98% | >90% | Lab to Production | Simple, good for removing soluble impurities | Less effective for removing structurally similar impurities |

References

- Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives - Benchchem.

- US9206133B2 - Process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline - Google Patents.

- CN102344438B - Crystallization of quinoline derivatives and its preparation method - Google Patents.

- Aminoquinoline-Pyrimidine-Based Alkyl-Piperazine Tethered Hybrids: Synthesis, Antiplasmodial Activity, and Mechanistic Studies - PMC.

- (PDF) Piperazine bridged 4-aminoquinoline 1,3,5- triazine derivatives: Design, Synthesis, characterization and antibacterial evaluation - ResearchGate.

- Aminoquinoline-Pyrimidine-Based Alkyl-Piperazine Tethered Hybrids: Synthesis, Antiplasmodial Activity, and Mechanistic Studies - Malaria World.

- Synthesis of derivatives of quinoline. - SciSpace.

- An In-depth Technical Guide to the Synthesis and Characterization of 7-Chloro-4-(piperazin-1-yl)quinoline - Benchchem.

- Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives.

- Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines - IRIS UniPA.

- Design and synthesis of 4-piperazinyl quinoline derived urea/thioureas for anti-breast cancer activity by a hybrid pharmacophore approach - PubMed.

- 4-Piperazin-1-yl-quinoline | C13H15N3 | CID 1534386 - PubChem.

- CN103664892B - The crystallization of quinoline - Google Patents.

- Design, Synthesis, and In Silico Insights of new 4‐Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines - PubMed Central.

- Electronic Supplementary Information Novel quinoline-piperazine hybrids: The design, synthesis and evaluation of antibacterial a.

- Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate.

- 4-piperazin-1-yl-quinoline | Sigma-Aldrich.

- Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate.

- Novel Antibacterial 4-Piperazinylquinoline Hybrid Derivatives Against Staphylococcus aureus: Design, Synthesis, and In Vitro and - IRIS UniPA.

- A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals - Benchchem.

- Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines - MDPI.

- novel process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline - WIPO Patentscope.

- Scientia Research Library Journal of Applied Chemistry, 2023, 11 (2):1-5 Effective Method for Making Quinoline Derivatives in Gl.

- Structural Characterization of 7-Chloro- 4-(4-methyl-1-piperazinyl)quinoline Monohydrate - Preprints.org.

- (PDF) Design and synthesis of 4-piperazinyl quinoline derived urea/thioureas for anti-breast cancer activity by a hybrid pharmacophore approach - ResearchGate.

- Advances in Chemistry of 2-(Piperazin-1-yl) Quinoline (Part IV) - Bentham Science Publisher.

- Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate - AIR Unimi.

- Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents - ACS Publications.

- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - ResearchGate.

Sources

- 1. US9206133B2 - Process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. CN102344438B - Crystallization of quinoline derivatives and its preparation method - Google Patents [patents.google.com]

- 7. scientiaresearchlibrary.com [scientiaresearchlibrary.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. jmaterenvironsci.com [jmaterenvironsci.com]

- 10. researchgate.net [researchgate.net]

Validation & Comparative

4-Piperazin-1-yl-quinoline dihydrochloride vs. chloroquine antimalarial activity

Executive Summary & Chemical Identity

This guide provides a technical comparison between Chloroquine (CQ) , the historical benchmark for 4-aminoquinoline antimalarials, and 4-Piperazin-1-yl-quinoline dihydrochloride (4-PQ) , a structural analog and pharmacophore scaffold.

While Chloroquine is a fully optimized clinical drug, 4-Piperazin-1-yl-quinoline is primarily a chemical scaffold or intermediate. Experimental data indicates that the unsubstituted 4-PQ molecule exhibits micromolar (µM) antimalarial potency, significantly lower than the nanomolar (nM) potency of Chloroquine. However, the piperazine moiety is critical in overcoming chloroquine resistance (CQR) when further derivatized (e.g., into Piperaquine), making 4-PQ a vital subject for Structure-Activity Relationship (SAR) studies.

Chemical Structure Comparison[1][2][3][4]

| Feature | Chloroquine (CQ) | 4-Piperazin-1-yl-quinoline (4-PQ) |

| Core Scaffold | 7-Chloro-4-aminoquinoline | 7-Chloro-4-aminoquinoline |

| Side Chain | Pentyl-diethylamine (Flexible, Aliphatic) | Piperazine ring (Rigid, Cyclic) |

| Basicity (pKa) | Tertiary amine (~10.2), Quinoline N (~8.4) | Secondary amine (~9.8), Quinoline N (~8.1) |

| Role | Clinical Antimalarial | Scaffold / Intermediate / Probe |

Mechanism of Action & SAR Logic

Both compounds function as hemozoin formation inhibitors . They accumulate in the parasite's acidic digestive vacuole (DV), bind to free heme (Ferriprotoporphyrin IX), and prevent its detoxification into inert hemozoin crystals.

The "pH Trapping" Efficiency Gap

The difference in potency stems from lipophilicity and accumulation ratios :

-

Chloroquine: The flexible diethylamino-pentyl side chain provides optimal lipophilicity for membrane permeation and high basicity for massive accumulation (up to 1000-fold) inside the acidic DV via pH trapping.

-

4-Piperazin-1-yl-quinoline: The rigid piperazine ring reduces the entropic penalty of binding but alters the lipophilicity profile. Without an additional hydrophobic tail (as seen in Piperaquine), the simple 4-PQ molecule enters the DV less efficiently and binds heme with lower affinity, resulting in higher IC50 values.

Figure 1: Mechanism of action for 4-aminoquinolines. Both drugs target the Heme->Hemozoin pathway, but accumulation efficiency differs.

Comparative Performance Data

The following data aggregates experimental IC50 values against Plasmodium falciparum strains.

Strain Key:

| Compound | Strain (Phenotype) | IC50 (Growth Inhibition) | Resistance Index (RI) |

| Chloroquine (CQ) | 3D7 (Sensitive) | 10 – 20 nM | 1.0 (Ref) |

| K1 (Resistant) | 150 – 250 nM | ~10 - 15 | |

| 4-Piperazin-1-yl-quinoline | 3D7 / D10 | 1,180 nM (1.18 µM) | N/A |

| K1 (Resistant) | 970 nM (0.97 µM) | 0.82 (No Cross-Resistance) | |

| Piperaquine (Optimized Derivative) | 3D7 | 15 – 20 nM | 1.0 |

| K1 | 15 – 25 nM | ~1.0 |

Analysis of Data

-

Potency Gap: The unsubstituted 4-PQ scaffold is roughly 50-100x less potent than Chloroquine against sensitive strains. It lacks the hydrophobic bulk required for high-affinity heme binding.

-

Resistance Profile: Interestingly, 4-PQ often shows better activity against resistant strains (K1) than sensitive ones, or at least lacks the massive resistance shift seen with CQ. The specific mutations in the PfCRT transporter that efflux Chloroquine do not efficiently recognize the rigid piperazine structure.

-

Optimization: When the piperazine nitrogen is substituted with a propyl-bis-quinoline linker (forming Piperaquine ), potency is restored to nanomolar levels, and activity against resistant strains is maintained.

Experimental Protocol: In Vitro Growth Inhibition Assay

To experimentally verify the activity of this compound in your lab, use the following SYBR Green I fluorescence assay. This protocol is self-validating via Z-factor calculation.

Reagents

-

Culture: P. falciparum (3D7 or W2) synchronized at ring stage (1% parasitemia, 2% hematocrit).

-

Media: RPMI 1640 supplemented with Albumax II.

-

Lysis Buffer: 20 mM Tris (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100.

-

Dye: SYBR Green I (Invitrogen), 10,000x stock.

Workflow

-

Compound Preparation:

-

Dissolve this compound in water or DMSO to 10 mM stock.

-